Manganese carbonate

CMnO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CMnO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN AQ CARBON DIOXIDE; INSOL IN AMMONIA

Soluble in dilute inorganic acids; almost insoluble in common organic acids, both concentrated and dilute.

Synonyms

Canonical SMILES

Environmental Remediation

Manganese carbonate (MnCO₃) shows promise as an environmentally friendly tool for heavy metal removal from water. Researchers have explored its potential in bioremediation, utilizing bacteria like Sporosarcina pasteurii to induce the formation of MnCO₃ precipitates. These precipitates exhibit a high specific surface area and porosity, allowing them to effectively adsorb various heavy metals such as arsenic, chromium, copper, and cadmium []. This research suggests a potentially cost-effective and sustainable approach to water treatment [].

Nanomedicine

Recent research has investigated the potential of nanoparticles of manganese carbonate (MnCO₃ NPs) in sonodynamic therapy for cancer treatment. These nanoparticles act as ultrasound contrast agents, allowing for tumor visualization during treatment. Additionally, they generate reactive oxygen species (ROS) upon exposure to ultrasound, triggering apoptosis (programmed cell death) in cancer cells []. This research demonstrates the potential of MnCO₃ NPs as a promising tool for targeted cancer therapy [].

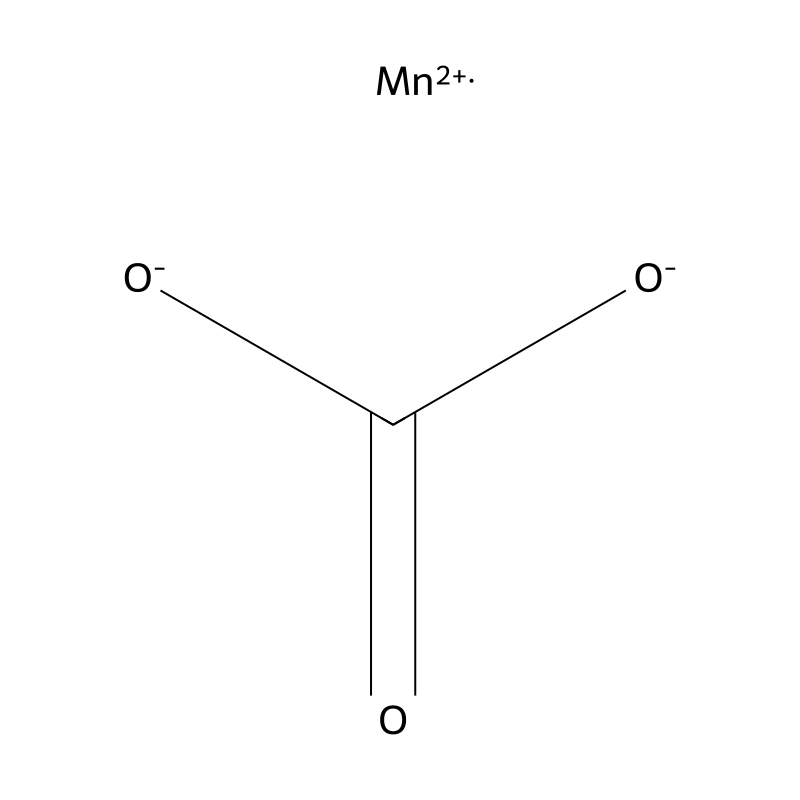

Manganese carbonate, with the chemical formula MnCO₃, is a pale pink to light brown, water-insoluble compound that occurs naturally as the mineral rhodochrosite. It is characterized by its structural similarity to calcite, exhibiting octahedral coordination symmetry. Manganese carbonate is primarily used as a source of manganese in various industrial applications and can be easily converted into other manganese compounds, such as manganese(II) oxide, through calcination at temperatures above 200 °C, which also releases carbon dioxide .

- Decomposition: Upon heating above 200 °C, manganese carbonate decomposes to form manganese(II) oxide and carbon dioxide:

- Acid Reaction: Manganese carbonate reacts with acids to produce soluble manganese(II) salts:

- Precipitation: Treatment of aqueous solutions of manganese salts with alkali metal carbonates results in the precipitation of manganese carbonate:

Manganese is an essential trace element in biological systems, playing a crucial role in various enzymatic processes. Manganese carbonate itself has been studied for its potential catalytic properties, particularly in biodiesel production, where it acts as a green, non-corrosive catalyst for the transesterification of vegetable oils. The presence of manganese in biological systems is vital for the function of enzymes involved in metabolism and antioxidant defense .

Manganese carbonate can be synthesized through several methods:

- Carbonation Precipitation: This method involves bubbling carbon dioxide through a solution of soluble manganese salts, such as manganese sulfate or manganese chloride, in the presence of alkaline additives. This process leads to the precipitation of manganese carbonate .

- Reaction with Sodium Bicarbonate: Another common method includes reacting manganese salts with sodium bicarbonate in an aqueous solution, resulting in the formation of manganese carbonate precipitate .

Manganese carbonate has a wide range of applications across various industries:

- Fertilizers: It serves as a micronutrient source in fertilizers.

- Ceramics and Glass: Used as a coloring agent and flux in ceramics and glass manufacturing.

- Catalysts: Acts as a catalyst in organic synthesis and biodiesel production.

- Animal Feed: Utilized as a dietary supplement for livestock to ensure adequate manganese levels .

Research has shown that manganese ions can interact with various anions in solution. Increased bicarbonate activity tends to decrease the solubility of manganese, while sulfate ions can form soluble complexes with manganese. The kinetics of manganese oxidation and precipitation are influenced by pH levels and the presence of other ions. These interactions are critical for understanding manganese behavior in natural waters and its implications for environmental chemistry .

Several compounds share similarities with manganese carbonate, but each exhibits unique properties:

| Compound | Chemical Formula | Solubility | Unique Features |

|---|---|---|---|

| Calcium Carbonate | CaCO₃ | Insoluble | Commonly found in limestone; used in construction |

| Magnesium Carbonate | MgCO₃ | Insoluble | Found in nature as mineral dolomite; used as a refractory material |

| Barium Carbonate | BaCO₃ | Insoluble | Used in ceramics and glass; has higher density |

| Iron(II) Carbonate | FeCO₃ | Insoluble | Used in pigments; can oxidize to iron(III) |

Manganese carbonate stands out due to its unique catalytic properties and its role as a micronutrient essential for biological processes. Its ability to decompose into other valuable manganese compounds further enhances its industrial relevance .

Physical Description

Color/Form

Rose-colored crystals, almost white when precipitated.

Pink solid trigonal

Density

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 118 of 122 companies (only ~ 3.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Pictograms

Health Hazard

Impurities

Other CAS

598-62-9

Wikipedia

Methods of Manufacturing

Produced commercially from manganese sulfate by precipitation with alkali-metal carbonates or hydrogen carbonates. If the presence of alkali-metal ions must be avoided in the product (as in the manufacture of ferrites), ammonium hydrogen carbonate may be used as the precipitating agent; precipitated manganese carbonate is filtered, washed, and dried at 110-120 °C.

General Manufacturing Information

All other basic inorganic chemical manufacturing

Paint and coating manufacturing

Pesticide, fertilizer, and other agricultural chemical manufacturing

Synthetic dye and pigment manufacturing

Wholesale and retail trade

Carbonic acid, manganese(2+) salt (1:1): ACTIVE

Storage Conditions

Stability Shelf Life

Dates

A pH-Activatable MnCO

Xianglong Zhu, Hehe Xiong, Qiuju Zhou, Zhenghuan Zhao, Yunxiang Zhang, Yanyan Li, Songwei Wang, Saige ShiPMID: 33871955 DOI: 10.1021/acsami.0c22624

Abstract

Engineered magnetic nanoparticles have been extensively explored for magnetic resonance imaging (MRI) diagnosis of a tumor to improve the visibility. However, most of these nanoparticles display "always-on" signals without tumor specificity, causing insufficient contrast and false positives. Here, we provide a new paradigm of MRI diagnosis using MnCOnanorhombohedras (MnNRs) as an ultrasensitive

-weighted MRI contrast agent, which smartly enhances the MR signal in response to the tumor microenvironment. MnNRs would quickly decompose and release Mn

at mild acidity, one of the pathophysiological parameters associated with cancer malignancy, and then Mn

binds to surrounding proteins to achieve a remarkable amplification of

relaxivity.

MRI experiments demonstrate that MnNRs can selectively brighten subcutaneous tumors from the edge to the interior may be because of the upregulated vascular permeation at the tumor edge, where cancer cell proliferation and angiogenesis are more active. Specially, benefiting from the

shortening effect in normal liver tissues, MnNRs can detect millimeter-sized liver metastases with an ultrahigh contrast of 294%. The results also indicate an effective hepatic excretion of MnNRs through the gallbladder. As such, this pH-activatable MRI strategy with facility, biocompatibility, and excellent efficiency may open new avenues for tumor malignancy and metastasis diagnosis and holds great promise for precision medicine.

A low cost of phosphate-based binder for Mn

Jiancheng Shu, Linhong Cai, Junjie Zhao, Hui Feng, Mengjun Chen, Xingran Zhang, Haiping Wu, Yong Yang, Renlong LiuPMID: 32950807 DOI: 10.1016/j.ecoenv.2020.111317

Abstract

Electrolytic manganese residue (EMR) is a solid waste remained in filters after using sulfuric acid to leaching manganese carbonate ore. EMR contains high concentration of soluble manganese (Mn) and ammonia nitrogen (NH

-N), which seriously pollutes the environment. In this study, a low cost of phosphate based binder for Mn

and NH

-N stabilization in EMR by low grade-MgO (LG-MgO) and superphosphate was studied. The effects of different types of stabilizing agent on the concentrations of NH

-N and Mn

, the pH of the EMR leaching solution, stabilizing mechanisms of NH

-N and Mn

, leaching test and economic analysis were investigated. The results shown that the pH of the EMR leaching solution was 8.07, and the concentration of Mn

was 1.58 mg/L, both of which met the integrated wastewater discharge standard (GB8978-1996), as well as the concentration of NH

-N decreased from 523.46 mg/L to 32 mg/L, when 4.5 wt.% LG-MgO and 8 wt.% superphosphate dosage were simultaneously used for the stabilization of EMR for 50 d Mn

and NH

-N were mainly stabilized by Mn

(PO

)

·2H

O, MnOOH, Mn

O

, Mn(H

PO

)

·2H

O and NH

MgPO

·6H

O. Economic evaluation revealed that the treatment cost of EMR was $ 11.89/t. This study provides a low-cost materials for NH

-N and Mn

stabilization in EMR.

Recycling of spent lithium-ion batteries: Selective ammonia leaching of valuable metals and simultaneous synthesis of high-purity manganese carbonate

Chao Wang, Shubin Wang, Feng Yan, Zhen Zhang, Xuehua Shen, Zuotai ZhangPMID: 32682090 DOI: 10.1016/j.wasman.2020.07.008

Abstract

Recycling of spent lithium-ion batteries (LIBs) has drawn considerable attention in recent years, as an economic solution to the resource shortage. Selective ammonia leaching is recognized as an economical and environment-friendly method, yet it is difficult to separate and reuse the valuable metals from the leachate. In this study, we proposed an NH-(NH

)

CO

-Na

SO

leaching system to selectively recover the valuable metals from commercial LiNi

Co

Mn

O

(NCM) and spent NCM. For single-stage leaching, 79.1% of the lithium, 86.4% of the cobalt, and 85.3% of the nickel were selectively leached under optimal conditions, and a mere 1.45% of the manganese was dissolved in the solution. The leaching process in the NH

-(NH

)

CO

-Na

SO

system was consistent with the surface chemical reaction control model. For multistage leaching, almost all metals (98.4% of the lithium, 99.4% of the cobalt, 97.3% of the nickel) could be leached and a high-purity (>99%) MnCO

product was simultaneously obtained. The introduction of CO

not only led to the production of MnCO

with wide application prospects, but also greatly reduced the consumption of the reducing agent. This study is thus beneficial for recycling of the valuable metals and synthesis of the MnCO

product from the spent LIBs.

MnCaCs-Biomineralized Oncolytic Virus for Bimodal Imaging-Guided and Synergistically Enhanced Anticancer Therapy

Li-Li Huang, Xue Li, JinFeng Zhang, Qian Ru Zhao, Ming Jing Zhang, An-An Liu, Dai-Wen Pang, Hai-Yan XiePMID: 31626554 DOI: 10.1021/acs.nanolett.9b03193

Abstract

Oncolytic adenovirus (OA) is an ideal candidate for clinical anticancer treatment, because it can specifically replicate in tumor cells with high titer. However, its systemic administration is still hindered, because of severely compromised antitumor efficacy. Herein, an engineered OA was innovatively developed by enwrapping OA with calcium and manganese carbonates (MnCaCs) biomineral shell, which could protect the virus from removal of the host immune system and prolong its in vivo circulation. Upon accumulating in tumor sites, MnCaCs readily dissolved under the acidic microenvironment, releasing Mnthat could convert endogenous H

O

into oxygen (O

) and then enhance the duplication ability of OA, thus significantly increased the antitumor efficacy. Meanwhile, Mn

and the increased O

individually endowed the T1 modal magnetic resonance imaging (MRI) and photoacoustic imaging (PAI) feasibility, providing real-time monitoring information for the therapy. This versatile engineered OA demonstrated its promise for visible and efficient oncolytic virotherapy by systemic administration.

Manganese-Based Nanoplatform As Metal Ion-Enhanced ROS Generator for Combined Chemodynamic/Photodynamic Therapy

Peng Wang, Chen Liang, Jiawei Zhu, Nan Yang, Aihong Jiao, Wenjun Wang, Xuejiao Song, Xiaochen DongPMID: 31603650 DOI: 10.1021/acsami.9b16617

Abstract

Reactive oxygen species (ROS) with strong oxidizing and high activity have been regarded as an effective "weapon" for antitumor therapy, since it can induce organelle injury, oxidative damage, and cell death. Herein, hollow structured manganese carbonate (MnCO) nanocubes are fabricated and loaded with photosensitizer (chlorin e6, Ce6), obtaining a responsive nanoplatform H-MnCO

/Ce6-PEG (HMCP NCs). Two different approaches to upregulate intracellular ROS level were realized by HMCP NCs. On one hand, with irradiation of external laser, Ce6 could generate singlet oxygen (

O

) through a multistep photochemical process applied in photodynamic therapy (PDT). On the other hand, MnCO

could be specifically degraded into Mn

in an acidic tumor microenvironment (TME), triggering Mn

-activated Fenton-like reaction to convert endogenous H

O

into hydroxyl radical (•OH). In vitro combined chemodynamic therapy (CDT) and PDT showed that the metal ion-enhanced ROS production could break the intracellular redox equilibrium, thus leading to cell death. In vivo combined CDT/PDT with HMCP NCs exhibited remarkably enhanced therapeutic efficacy in inhibiting tumor growth, without resulting in noticeable damage to normal tissues. This work presents a unique type of manganese-based nanoplatform for efficiently generating ROS in solid tumors, favorable for ROS-involved therapeutic strategies.

A pH-responsive platform combining chemodynamic therapy with limotherapy for simultaneous bioimaging and synergistic cancer therapy

Jianmin Xiao, Guilong Zhang, Rui Xu, Hui Chen, Huijuan Wang, Geng Tian, Bin Wang, Chi Yang, Guo Bai, Zhiyuan Zhang, Hongyi Yang, Kai Zhong, Duohong Zou, Zhengyan WuPMID: 31195303 DOI: 10.1016/j.biomaterials.2019.119254

Abstract

Chemodynamic therapy (CDT) was widely exploited for cancer therapy and expected to replace traditional anticancer drug therapies. Generally, CDT needs to combine with extra therapeutic methods for obtaining the optimal therapeutic efficacy of cancer. Herein, a multifunctional theranostic platform combing CDT with limotherapy was developed via nanoselenium (nano-Se)-coated manganese carbonate-deposited iron oxide nanoparticle (MCDION-Se). MCDION-Se could release abundant of Mnions that catalyzed H

O

into hydroxyl radicals (·OH) via a Fenton-like reaction, effectively inducing the apoptosis of cancer cells. Besides, nano-Se coated onto MCDION-Se also dramatically activated superoxide dismutase (SOD) and promoted the generation of superoxide anion radicals (SOARs) in tumor tissue. Subsequently, a high content of H

O

was produced via SOD catalysis of SOARs, further enhancing CDT efficiency. Meanwhile, the nano-Se and Mn

ions inhibited the generation of adenosine triphosphate (ATP), thus starving cancer cells. In addition, in vitro and in vivo experiments showed that MCDION-Se could effectively enhance the contrast of tumor tissue and improve the quality of magnetic resonance imaging (MRI). Overall, this work provided a nanoplatform that combined CDT with limotherapy for cancer therapy and simultaneously utilized MRI for monitoring the treatment of tumors.

Mesoporous particle-based microcontainers for intranasal delivery of imidazopyridine drugs

Irina Marchenko, Tatiana Borodina, Daria Trushina, Irina Rassokhina, Yulia Volkova, Valerii Shirinian, Igor Zavarzin, Andrey Gogin, Tatiana BukreevaPMID: 30669903 DOI: 10.1080/02652048.2019.1571642

Abstract

The aim of this study was to develop mesoporous containers for entrapment of imidazopyridines, such as sedative-hypnotic medicine zolpidem, anxiolytic agent alpidem and their derivatives. For this purpose, calcium carbonate (size 1.2 µm (PDI: 0.6), zeta potential: -10 mV), manganese carbonate (2.5 µm (PDI: 0.5), zeta potential: -12 mV) and titanium dioxide particles (3.7 µm (PDI: 0.4), zeta potential: -15 mV) were used. The compounds were encapsulated applying two techniques: adsorption on the preformed particles and co-precipitation during the synthesis of the particles. The polymer shell of the containers was formed by electrostatic adsorption of polyelectrolytes on the surface of the particles. The best encapsulation efficacy was shown for zolpidem incorporated into calcium carbonate (5.4%) and manganese carbonate (4.6%) by adsorption. Release of the compounds from the containers based on the proposed particles were characterised by the short time burst effect (<10 min) followed by desorption prolongation by formation of polymer shell. X-ray microtomography results demonstrate the prolonged retention of the containers with the mucoadhesive shell in the nasal cavity.Silk fibroin nanoparticles as biocompatible nanocarriers of a novel light-responsive CO-prodrug

Ignacio Jiménez-Amezcua, Francisco J Carmona, Ignacio Romero-García, Miguel Quirós, José L Cenis, A Abel Lozano-Pérez, Carmen R Maldonado, Elisa BareaPMID: 29999505 DOI: 10.1039/c8dt02125b

Abstract

[Mn(CO)(2,2'-bipyridine)(PPh

)](ClO

) (1), a novel photoactive CO-releasing molecule, has been prepared and fully characterized. Besides, silk fibroin nanoparticles (SFNs) have been used, for the first time, as vehicles of 1 leading to the hybrid material 1@SFNs that shows an enhanced CO-delivery.

Manganese translocation and concentration on Quercus cerris decomposing leaf and wood litter by an ascomycetous fungus: an active process with ecosystem consequences?

Flavia Pinzari, Javier Cuadros, Melania Migliore, Rosario Napoli, Jens NajorkaPMID: 29878192 DOI: 10.1093/femsec/fiy111

Abstract

Decomposing fungi translocate manganese (Mn) as demonstrated by the fact that Mn has been found to accumulate on decomposing leaves associated with individual fungal hyphae forming insoluble Mn(III,IV) oxides that remain concentrated in diffuse patches. Here, we studied Mn translocation and precipitation by the saprophytic fungus Alternaria sp. strain FBL507 both on naturally decomposing oak leaves and in vitro experiments. Manganese was translocated and precipitated in beads and encrustations along the fungal hyphae. The combination of X-ray diffraction and scanning electron microscopy-energy dispersive X-ray spectroscopy chemical data showed that the precipitates found on leaves were rhodochrosite (MnCO3), birnessite ([Na, Ca, K]Mn2O4× 1.5H2O) and possibly Mn oxalate. The precipitates on wood were an amorphous Mn-O compound, probably MnO. Thus, Mn oxidation state in the precipitates spanned from +2 to +4, with +3 and +4 only in the birnessite on the leaves. In vitro experiments showed that Mn precipitates formed in living hyphae, suggesting the possibility that Mn precipitation is actively produced by the fungus. Such a possibility raises interesting questions regarding the role of readily available Mn in the activity of saprophytic fungi and other soil microorganisms, such as would result in a large involvement of Mn in the cycles of the major nutrient elements.A microbial role in the construction of Mono Lake carbonate chimneys?

Alexander Brasier, David Wacey, Mike Rogerson, Paul Guagliardo, Martin Saunders, Siri Kellner, Ramon Mercedes-Martin, Tim Prior, Colin Taylor, Anna Matthews, John ReijmerPMID: 29885252 DOI: 10.1111/gbi.12292